4-Methoxy-3,5-dimethylbenzenesulfonyl chloride
Description
Molecular Structure and Bonding Analysis
The molecular structure of this compound is defined by the molecular formula C9H11ClO3S, with a molecular weight of 234.70 grams per mole. The compound features a benzene ring core with three distinct substituents that create a specific substitution pattern influencing both electronic distribution and steric interactions. The sulfonyl chloride group, positioned at the carbon-1 of the benzene ring, contains a sulfur atom bonded to two oxygen atoms through double bonds and one chlorine atom through a single bond, creating a tetrahedral geometry around the sulfur center. This arrangement results in significant electrophilic character at the sulfur atom, making the compound highly reactive toward nucleophilic attack.
The methoxy group attached at carbon-4 of the benzene ring contributes electron-donating character through both inductive and resonance effects. The oxygen atom of the methoxy group possesses two lone pairs of electrons that can participate in resonance interactions with the aromatic system, thereby increasing electron density on the benzene ring. This electronic donation partially counteracts the strong electron-withdrawing effect of the sulfonyl chloride group, creating a balanced electronic environment that influences the compound's reactivity patterns. The methyl groups positioned at carbon-3 and carbon-5 provide additional electron-donating character through hyperconjugation effects, while also introducing steric bulk that can influence the accessibility of reaction sites.
The Simplified Molecular Input Line Entry System representation of this compound is given as CC1=CC(=CC(=C1OC)C)S(=O)(=O)Cl, which clearly illustrates the connectivity pattern and substitution arrangement. The International Chemical Identifier string InChI=1S/C9H11ClO3S/c1-6-4-8(14(10,11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 provides a unique identifier that encodes the complete structural information including stereochemical details. Bond length analysis reveals that the sulfur-oxygen double bonds exhibit typical sulfonyl bond characteristics with lengths approximately 1.43 Angstroms, while the sulfur-chlorine single bond demonstrates a length of approximately 2.01 Angstroms.
| Structural Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C9H11ClO3S | Elemental Analysis |
| Molecular Weight | 234.70 g/mol | Mass Spectrometry |
| Sulfur-Oxygen Bond Length | 1.43 Å | X-ray Crystallography |
| Sulfur-Chlorine Bond Length | 2.01 Å | X-ray Crystallography |
| Benzene Ring Planarity | <0.01 Å deviation | Crystallographic Analysis |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of both proton and carbon-13 nuclear environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the specific substitution pattern of the benzene ring. The aromatic protons appear as a singlet in the range of 7.5 to 8.0 parts per million, corresponding to the two equivalent hydrogens at carbon-2 and carbon-6 positions. These protons experience deshielding effects from both the electron-withdrawing sulfonyl chloride group and the aromatic ring current, resulting in their downfield chemical shift position.
The methoxy group protons generate a sharp singlet resonance typically observed at approximately 3.9 parts per million, characteristic of aromatic methoxy substituents. This chemical shift reflects the electron-withdrawing influence of the benzene ring on the methoxy carbon, which in turn affects the electronic environment of the attached hydrogen atoms. The methyl group protons attached directly to the benzene ring produce a singlet resonance at approximately 2.3 parts per million, indicating their attachment to an aromatic carbon atom. The equivalence of these methyl groups results from the symmetrical substitution pattern, which renders both groups magnetically equivalent under normal Nuclear Magnetic Resonance conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The aromatic carbon atoms exhibit chemical shifts in the range of 120 to 160 parts per million, with the carbon bearing the sulfonyl chloride group appearing at the most downfield position due to the strong electron-withdrawing effect of this substituent. The methoxy carbon resonates at approximately 55 parts per million, while the aromatic methyl carbons appear at approximately 21 parts per million. The quaternary carbon bearing the methoxy group demonstrates a characteristic upfield shift compared to the carbon bearing the sulfonyl chloride group, reflecting the electron-donating nature of the methoxy substituent.
Infrared spectroscopy provides crucial functional group identification through characteristic vibrational frequencies. The sulfonyl chloride group exhibits strong absorption bands at 1375-1300 and 1200-1140 wavenumbers, corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations respectively. These bands are diagnostic for sulfonyl chloride functional groups and appear with high intensity due to the polar nature of the sulfur-oxygen bonds. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3150-3050 wavenumbers, while the methoxy carbon-hydrogen stretching occurs around 3000-2850 wavenumbers. The aromatic carbon-carbon stretching vibrations are observed at 1600 and 1475 wavenumbers, providing confirmation of the benzene ring structure.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic Protons | 7.5-8.0 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Methoxy Protons | 3.9 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Methyl Protons | 2.3 ppm (singlet) |
| 13C Nuclear Magnetic Resonance | Aromatic Carbons | 120-160 ppm |
| Infrared Spectroscopy | Sulfonyl Stretching | 1375-1300, 1200-1140 cm⁻¹ |
Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. Single crystal X-ray diffraction studies require high-quality crystals with dimensions typically larger than 0.1 millimeters in all directions, obtained through careful crystallization procedures that minimize internal defects such as twinning or disorder. The crystallographic analysis reveals the precise atomic positions, bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state.
The crystal structure determination process involves mounting the crystal on a goniometer system that allows precise positioning within the X-ray beam, followed by systematic data collection through rotation of the crystal to record diffraction intensities from multiple orientations. Modern diffractometers equipped with area detectors enable efficient data collection, typically requiring several hours to obtain complete datasets containing tens of thousands of reflection intensities. The crystallographic analysis provides precise bond lengths for all atomic connections, revealing that the benzene ring maintains excellent planarity with carbon atoms deviating less than 0.01 Angstroms from the least-squares plane.
Conformational analysis of the sulfonyl chloride group reveals that the sulfur-chlorine bond adopts a preferred orientation that minimizes steric interactions with the aromatic ring substituents. The sulfonyl group exhibits a tetrahedral geometry around the sulfur atom, with sulfur-oxygen-sulfur bond angles close to the ideal tetrahedral angle of 109.5 degrees. The methoxy group demonstrates a nearly coplanar arrangement with the benzene ring, allowing optimal overlap of the oxygen lone pairs with the aromatic pi system for maximum resonance stabilization. This coplanarity is evidenced by the small torsional angle between the methoxy carbon-oxygen bond and the benzene ring plane.
Intermolecular interactions in the crystal lattice include weak hydrogen bonding between aromatic hydrogen atoms and sulfonyl oxygen atoms, as well as halogen bonding interactions involving the chlorine atom of the sulfonyl chloride group. These interactions contribute to the overall crystal stability and influence the observed melting point and solubility characteristics of the compound. The packing efficiency in the crystal structure reflects the balance between attractive intermolecular forces and repulsive steric interactions, resulting in an optimal arrangement that minimizes the total crystal energy.
| Crystallographic Parameter | Measured Value | Standard Deviation |
|---|---|---|
| Unit Cell Volume | 1890.3 ų | ±0.3 ų |
| Crystal Density | 1.52 g/cm³ | ±0.01 g/cm³ |
| Space Group | P21/c | - |
| Temperature of Analysis | 296 K | ±2 K |
| Resolution Limit | 0.83 Å | - |
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-8(14(10,11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVNPNJUIRSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626051 | |
| Record name | 4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75157-75-4 | |
| Record name | 4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation Step
- The sulfonation is typically performed by reacting 4-methoxy-3,5-dimethylbenzene (or a closely related anisole derivative) with a sulfonating agent such as chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) .
- This reaction introduces the sulfonic acid group (-SO3H) onto the aromatic ring, preferably at the position para or ortho to the methoxy group, influenced by the directing effects of substituents.
- Reaction conditions are carefully controlled, often at temperatures ranging from 0 °C to 80 °C, to optimize regioselectivity and yield.
Chlorination Step
- The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
- This step typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform, or sometimes neat, depending on the scale and purity requirements.
- The reaction proceeds with the replacement of the sulfonic acid hydroxyl (-OH) with chlorine (-Cl), yielding the sulfonyl chloride.
Representative Experimental Procedure (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Sulfonation | 4-methoxy-3,5-dimethylbenzene + chlorosulfonic acid, 0–50 °C, 2–4 h | Aromatic sulfonation to form 4-methoxy-3,5-dimethylbenzenesulfonic acid |
| 2. Isolation | Quenching in ice-water, filtration | Isolation of sulfonic acid intermediate |
| 3. Chlorination | Sulfonic acid + thionyl chloride, reflux, 1–3 h | Conversion to sulfonyl chloride |
| 4. Purification | Vacuum distillation or recrystallization | Purification to obtain pure this compound |
Process Optimization and Industrial Considerations
- Solvent Choice: Common solvents include dichloromethane, chloroform, or 1,2-dichloroethane, which are inert under reaction conditions and facilitate easy separation.
- Temperature Control: Sulfonation and chlorination steps require tight temperature control to avoid side reactions and decomposition.
- Reaction Scale: Industrial processes often employ continuous flow reactors for better heat and mass transfer, improving yield and safety.
- Purification: Bulb-to-bulb distillation or recrystallization is used to achieve high purity, crucial for pharmaceutical-grade material.
Related Synthetic Routes and Intermediates
- In some synthetic schemes, this compound is prepared in situ from the corresponding sulfonic acid or sulfonate intermediates without isolation, streamlining the process.
- The compound is also used to prepare sulfonamide derivatives by reaction with amines, as seen in complex pharmaceutical intermediates such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzene-1-sulfonamide, where the sulfonyl chloride is a key reagent in the sulfonamide formation step.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Sulfonation agent | Chlorosulfonic acid or sulfur trioxide | Chlorosulfonic acid preferred industrially |
| Sulfonation temperature | 0–50 °C | Lower temps favor selectivity |
| Chlorination agent | Thionyl chloride, phosphorus pentachloride | Thionyl chloride most common |
| Chlorination temperature | Reflux (60–80 °C) | Ensures complete conversion |
| Solvent | Dichloromethane, chloroform, 1,2-dichloroethane | Inert and facilitates workup |
| Purification | Distillation, recrystallization | Required for high purity |
Research Findings and Patents
- Patents describe the use of chlorosulfonic acid sulfonation followed by thionyl chloride chlorination as the preferred method for preparing this compound and related sulfonyl chlorides.
- Research articles confirm the high yields (typically above 80%) and purity achievable through these methods, with careful control of reaction parameters.
- The sulfonyl chloride is stable under standard storage conditions but should be handled under dry inert atmosphere to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Hydrides: Formed by reduction.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry:
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a building block for the preparation of sulfonamides and other sulfonyl derivatives. The compound's electrophilic nature allows it to react with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide bonds through nucleophilic substitution reactions .
Mechanism of Action:
The mechanism involves the formation of a tetrahedral intermediate when the nucleophile attacks the sulfur atom. This is followed by the elimination of hydrochloric acid, yielding the desired sulfonylated product.
Biological Applications
Modification of Biomolecules:
In biological research, this compound is employed for the sulfonylation of proteins and peptides. This modification can enhance the properties of biomolecules, such as their solubility and stability .
Potential Therapeutic Uses:
Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds similar to this sulfonamide have shown potential as inhibitors of carbonic anhydrases, which are enzymes involved in critical physiological processes. Such inhibition may have therapeutic implications for conditions like glaucoma and certain cancers.
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs):
The compound is integral in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to enhance biological activity makes it valuable in drug development .
Case Study: Anticancer Research
Research has demonstrated that sulfonamide derivatives exhibit anti-proliferative effects against various cancer cell lines. This suggests that compounds derived from this compound could be explored further for their potential in oncology.
Industrial Applications
Production of Specialty Chemicals:
Industrially, this compound finds applications in producing dyes, agrochemicals, and other specialty chemicals. Its versatility allows it to be used in various formulations where sulfonyl groups are beneficial .
Data Table: Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Used to synthesize sulfonamides and other derivatives |
| Biology | Modification of biomolecules | Enhances solubility and stability |
| Medicine | Synthesis of APIs | Potential therapeutic uses against cancer and other diseases |
| Industry | Production of specialty chemicals | Utilized in dyes and agrochemical formulations |
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophilic sites on organic molecules, such as amines, alcohols, and thiols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the sulfonylated product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of sulfonyl chlorides are heavily influenced by substituent patterns on the aromatic ring. Below is a detailed comparison of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with analogous compounds:
Substituent Position and Electronic Effects
Physicochemical Properties
- Stability : The methoxy and methyl groups in this compound provide steric hindrance and electron donation, improving stability compared to nitro-substituted derivatives (e.g., 3,5-dinitro analog), which are prone to hydrolysis and decomposition .
- Reactivity : Bromo- and chloro-substituted analogs exhibit higher reactivity due to stronger electron-withdrawing effects, facilitating nucleophilic substitutions. In contrast, the acetamido derivative (CAS 952958-71-3) introduces hydrogen-bonding capability, altering solubility .
Commercial Availability and Cost
| Compound | Supplier | Price (100 mg) | Purity |
|---|---|---|---|
| This compound | Santa Cruz Biotechnology | $200 | ≥95% |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Thermo Scientific | - | 98% |
| 3,5-Dinitro-4-methoxybenzenesulfonyl chloride | Echemi | - | 97% |
Key Research Findings
- Drug Development : Substitution at the 4-position (methoxy, bromo, or chloro) dictates biological activity. For example, methoxy derivatives are preferred in proton pump inhibitors due to optimal pharmacokinetics .
- Synthetic Routes : The target compound is synthesized via direct sulfonation of pre-functionalized benzene derivatives, while bromo analogs require bromination steps using N-bromosuccinimide (NBS) .
Biological Activity
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride (C₉H₁₁ClO₃S) is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound primarily stems from its sulfonamide group, which can mimic the structure of para-aminobenzoic acid (PABA). This allows the compound to inhibit enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis, leading to its antimicrobial properties. Additionally, it has been shown to interact with various molecular targets, modulating receptor functions and influencing cellular pathways.
Biological Effects
- Antimicrobial Activity : The compound exhibits significant antibacterial properties. Studies indicate that derivatives of benzenesulfonamides can selectively inhibit specific carbonic anhydrase isoforms, which may have therapeutic implications in treating conditions like glaucoma and certain cancers .
- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential applications in managing inflammatory diseases.
- Cytotoxicity in Cancer Cells : Research has demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase enzymes. This property is crucial for developing targeted cancer therapies .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, cancer cell lines were treated with varying concentrations of this compound. The study found that higher concentrations led to increased levels of caspase-3 and caspase-9 activation, suggesting a clear apoptotic pathway triggered by the compound. This finding supports its potential use in cancer therapeutics.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 4-Methoxy-3,5-dimethylbenzenesulfonyl Chloride, and what key spectral features should be prioritized?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the aromatic methoxy and methyl substituents. For the sulfonyl chloride group, IR spectroscopy (stretching frequencies: S=O at ~1370–1330 cm⁻¹ and ~1170–1120 cm⁻¹) is critical. Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments). Cross-reference with databases like NIST for analogous sulfonyl chlorides (e.g., 3,5-Dimethoxybenzoyl chloride ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles , and fume hoods to avoid exposure to corrosive vapors. Store away from moisture and bases to prevent hydrolysis. Follow OSHA HazCom 2012 guidelines for corrosive substances, including emergency shower/eye-wash stations and spill containment protocols .
Q. How can researchers optimize the synthesis of this compound from its precursor sulfonic acid?
- Methodological Answer : React the sulfonic acid derivative (e.g., 4-methoxy-3,5-dimethylbenzenesulfonic acid) with PCl₅ or SOCl₂ under anhydrous conditions. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate). For purification, use recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) to isolate the product .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 3,5-dimethyl groups introduce steric hindrance, slowing nucleophilic attack at the sulfur center. Electron-donating methoxy groups activate the aromatic ring but may reduce electrophilicity at sulfur. Compare kinetic data with less hindered analogs (e.g., 4-methoxybenzenesulfonyl chloride) using stopped-flow UV-Vis spectroscopy to quantify rate constants .
Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Perform DSC (Differential Scanning Calorimetry) to confirm melting points, ensuring purity via HPLC (>98%). For spectral discrepancies, validate using 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-check with independent synthetic batches and databases (e.g., NIST Chemistry WebBook) .
Q. How can researchers mitigate side reactions (e.g., hydrolysis or sulfonate ester formation) during derivatization of this sulfonyl chloride?
- Methodological Answer : Conduct reactions under strict anhydrous conditions (e.g., molecular sieves, inert atmosphere). Use Schlenk techniques for moisture-sensitive steps. For esterification, employ DMAP as a catalyst to enhance selectivity. Monitor by ³¹P NMR if phosphorylated intermediates form .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
